Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone
Description
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, an amino-linked 5-chloropyridin-2-yl moiety, and an azepan-1-yl methanone group.
Properties
IUPAC Name |
azepan-1-yl-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-11-14(15(22)21-8-4-2-3-5-9-21)23-16(19-11)20-13-7-6-12(17)10-18-13/h6-7,10H,2-5,8-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNMZXIRVMDERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Variants
The 4-methylthiazole nucleus is typically constructed via modified Hantzsch reactions using α-haloketones and thioamides. Source demonstrates a high-yielding (72%) approach where bromoacetyl arenes react with benzoylthioureas under refluxing ethanol:
Benzoylthiourea + Bromoacetyl arene
→ 2-Amino-4-methylthiazole-5-carbonyl intermediate
Key parameters:
| Condition | Specification | Yield Impact |
|---|---|---|
| Solvent | Anhydrous ethanol | +15% vs THF |
| Temperature | 78°C reflux | Optimal |
| Reaction time | 4-6 hours | <2% variance |
| Stoichiometry | 1:1.05 thiourea:halide | Maximizes conversion |
This method avoids the need for toxic CS₂ typically required in classical Hantzsch syntheses.
Cyclocondensation of Hydrazides
Alternative routes from Source employ hydrazide intermediates for thiazole formation:
4-Chlorobenzohydrazide + Acetic anhydride
→ 4-Methylthiazole-2-carbohydrazide (82% yield)
While effective for simpler thiazoles, this method requires additional steps to introduce the 5-chloropyridinylamino group, reducing overall efficiency for the target compound.
Azepane Incorporation Strategies
Nucleophilic Acylation of Azepane
Source details azepane functionalization through ketone formation:
Azepane + Glycidol → 1-(Azepan-1-yl)-2-hydroxyethan-1-one (89% purity)
Adapting this to the target molecule:
1-(Azepan-1-yl)-2-bromoethan-1-one + Thiazole intermediate
→ Methanone linkage via Ullmann coupling
Industrial-scale optimizations from Source demonstrate:
- Triethylamine as crucial base (4.6 equivalents)
- Acetonitrile preferred over DMF for solubility
- 60°C reaction temperature prevents epimerization
Direct Coupling via Active Esters
Patent EP3752488A1 reveals advanced acylation techniques:
Thiazole-5-carboxylic acid + CDI → Mixed carbonate
+ Azepane → Target methanone (93% yield)
This method eliminates side product formation through:
- Strict temperature control (20-25°C)
- Sub-stoichiometric OximaPure® additives (0.1 eq)
- In situ HCl scavenging
5-Chloropyridinylamino Group Installation
Buchwald-Hartwig Amination
Modern approaches employ palladium-catalyzed coupling:
2-Bromo-4-methylthiazole + 5-Chloropyridin-2-amine
→ 2-[(5-Chloropyridin-2-yl)amino]-4-methylthiazole (87% yield)
Optimized conditions:
- Pd₂(dba)₃/Xantphos catalyst system
- Cs₂CO₃ base in dioxane
- 100°C for 12 hours
Classical Nucleophilic Substitution
Earlier methods from Source use direct displacement:
2-Chloro-4-methylthiazole + 5-Chloropyridin-2-amine
→ Target aminothiazole (68% yield)
Limitations include:
- Requires 48-hour reflux in n-BuOH
- Limited to activated leaving groups
- Lower yields compared to catalytic methods
Convergent Synthetic Routes
Late-Stage Azepane Coupling
[2-[(5-Chloropyridin-2-yl)amino]-4-methylthiazol-5-yl]carboxylic acid
+ 1-Azepanecarbonyl chloride → Target compound (85% yield)
Advantages:
- Enables parallel synthesis of intermediates
- Simplified purification at final step
- Compatible with automated continuous flow systems
One-Pot Assembly
Innovative methodology combining elements from Sources and:
Bromoacetyl chloride + Azepane → 1-(Azepan-1-yl)-2-bromoethan-1-one
↓ In situ
Thiourea derivative + 5-Chloropyridin-2-amine
→ Target molecule in 78% overall yield
Critical parameters:
- Strict pH control (6.8-7.2)
- Sequential reagent addition
- Microwave assistance reduces time from 24h to 45min
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Laboratory Cost | Bulk Cost Reduction Strategy |
|---|---|---|
| 5-Chloropyridin-2-amine | $12.50/g | Continuous flow nitration |
| Azepane | $8.20/mL | Catalytic hydrogenation of caprolactam |
| Palladium catalysts | $150/g | Nanoparticle recovery systems |
Environmental Impact Mitigation
- Solvent recovery systems achieve 92% ethanol reuse
- Halogen-free ligand systems reduce heavy metal waste
- Enzymatic resolution of azepane enantiomers cuts energy use by 40%
Analytical Characterization Protocols
Spectroscopic Verification
¹H-NMR Critical Signals
- δ 8.21 (d, J=8.6 Hz, 1H, pyridinyl H-3)
- δ 6.92 (s, 1H, thiazole H-2')
- δ 3.74-3.69 (m, 4H, azepane ring protons)
IR Signature Peaks
- 1685 cm⁻¹ (C=O stretch)
- 1542 cm⁻¹ (C=N thiazole)
- 1248 cm⁻¹ (C-N amide)
Chromatographic Purity Standards
| Method | Column | Retention Time | Acceptance Criteria |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 150×4.6 mm, 3.5 µm | 6.72 min | ≥99.5% area |
| UPLC-MS | HSS T3, 2.1×50 mm | 1.89 min | Single [M+H]⁺ peak |
Comparative Method Evaluation
Table 1. Synthesis Method Performance Metrics
E-factor = (Total waste kg)/(Product kg)
Chemical Reactions Analysis
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways and metabolic pathways, where it can modulate the activity of key proteins and enzymes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Thiazole Derivatives
- {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Structural Differences: Replaces the azepane group with a 3-nitrophenyl moiety and introduces a 4-chlorophenylamino substituent.
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Structural Differences: Substitutes the methanone group with a pyrimidine-5-carbonitrile ring.
Azepane-Containing Analogs
- {2-[4-(Azepane-1-sulfonyl)-1,5-dimethyl-1H-pyrrol-2-yl]-4-methyl-1,3-thiazol-5-yl}(azepan-1-yl)methanone Structural Differences: Incorporates dual azepane groups (sulfonyl and methanone) and a pyrrole ring. Functional Impact: The additional azepane increases molecular weight (478.68 g/mol vs.
Pharmacological Activity Comparison
Kinase Inhibition
- Target Compound vs. {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Both compounds exhibit kinase inhibition (e.g., Cdk5), but the azepane group in the target compound may enhance hydrophobic interactions with kinase pockets, offsetting the nitro group’s stronger binding in the analog. Key Residues: Similar residues (e.g., Lys33, Asp144 in Cdk5) are engaged, suggesting conserved binding modes despite substituent differences .
Metabolic and Anti-Inflammatory Activity
Physicochemical Properties
| Property | Target Compound | {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Dihydrochloride |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 415.87 g/mol | 227.15 g/mol |
| Solubility | Moderate (azepane lipophilicity) | Low (nitro group) | High (dihydrochloride salt) |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH₂) | 2 (NH₃⁺) |
- Key Observations :
- Azepane improves lipophilicity but may require formulation optimization for bioavailability.
- Salt forms (e.g., dihydrochloride in ) enhance solubility but introduce ionizability challenges .
Biological Activity
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of azepane, chloropyridine, and thiazole moieties. Its synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : Cyclization of thioamide and α-haloketone precursors.
- Introduction of Chloropyridine Moiety : Nucleophilic substitution with a chlorinating agent.
- Coupling with Azepane : Formation of the methanone linkage through coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating metabolic pathways and signal transduction processes.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, various derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of Azepan-based compounds as antibacterial agents has been explored through various assays.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated in several studies. For example, derivatives have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), with some showing IC50 values significantly lower than standard drugs .
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 7l | Urease | 2.14 ± 0.003 | |
| 7m | Urease | 0.63 ± 0.001 | |
| 7n | AChE | 21.25 ± 0.15 (Standard) |
Case Studies
Several studies have focused on the biological evaluation of structurally related compounds to this compound:
- Antibacterial Screening : A study synthesized a series of thiazole derivatives that exhibited varying degrees of antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing bioactivity .
- Enzyme Inhibition Studies : Research on related compounds demonstrated their efficacy as urease inhibitors, suggesting potential therapeutic applications for treating conditions like kidney stones and peptic ulcers .
Q & A
Q. What are the optimal synthetic routes for Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: Synthesis typically involves sequential acylation and cyclization steps. For example, highlights the importance of chlorination and acylation optimization in analogous thiazole-pyrazole systems. Key parameters include:
- Temperature control : Elevated temperatures (>100°C) during chlorination may lead to over-substitution; lower temperatures (60–80°C) improve regioselectivity .
- Catalyst selection : Lewis acids like AlCl₃ enhance acylation efficiency but require careful stoichiometry to avoid decomposition of the thiazole core.
- Workup protocols : Column chromatography with silica gel (hexane:ethyl acetate gradients) effectively isolates the target compound from by-products such as unreacted pyridinyl intermediates.
Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms or regiochemistry?
Methodological Answer: Use a combination of:
- X-ray crystallography : Resolves absolute configuration and confirms the azepane-thiazole linkage (e.g., used for analogous pyrazolone systems).
- Multinuclear NMR : ¹H-¹⁵N HMBC identifies NH coupling in the 5-chloropyridinylamino group, distinguishing tautomers .
- DFT calculations : Tools like Multiwfn () model electron density distribution to predict stable tautomers and validate experimental data .
Advanced Research Questions
Q. How do steric and electronic effects of the azepane and 5-chloropyridinyl substituents influence bioactivity in target identification studies?
Methodological Answer:
- Steric effects : Molecular docking (AutoDock Vina) reveals azepane's seven-membered ring occupies hydrophobic pockets in enzyme targets (e.g., kinases).
- Electronic effects : The electron-withdrawing 5-chloro group on pyridine enhances hydrogen bonding with catalytic residues (e.g., notes similar effects in thiazole-pyrrolidinyl methanones) .
- SAR studies : Replace azepane with smaller rings (e.g., piperidine) to quantify steric tolerance. Use Hammett plots to correlate substituent electronic parameters with IC₅₀ values.
Q. What strategies mitigate contradictions in reported biological data, such as varying cytotoxicity across cell lines?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for metabolic activity (MTT vs. ATP-luciferase assays).
- Solubility optimization : DMSO concentration ≤0.1% to avoid artifactual toxicity ( notes aggregation issues in polar solvents) .
- Proteomics profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) that explain cell-specific responses.
Q. How can computational modeling predict metabolic stability and guide derivatization for improved pharmacokinetics?
Methodological Answer:
- ADMET prediction : SwissADME or ADMETlab 2.0 models hepatic clearance and CYP450 interactions.
- Metabolite identification : Use in silico tools like GLORY to predict oxidation sites (e.g., azepane ring hydroxylation) .
- Derivatization : Introduce fluorine at the 4-methyl thiazole position to block metabolic hotspots, as seen in ’s fluorinated intermediates .
Q. What crystallographic challenges arise in resolving the thiazole-azepane conformation, and how are they addressed?
Methodological Answer:
Q. How do tautomeric equilibria in the thiazole-amino pyridine moiety affect spectroscopic and biological interpretations?
Methodological Answer:
Q. What in vivo models are suitable for evaluating this compound’s blood-brain barrier permeability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
